molecular formula C26H23ClN4O2 B2466892 1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251622-88-4

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2466892
CAS RN: 1251622-88-4
M. Wt: 458.95
InChI Key: OHOQDTBVWFHLPE-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole-based compounds. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Antitumor Activity

  • The compound's interaction with alkyl and aryl isocyanates leads to the formation of derivatives with antitumor properties, such as the curative activity against L-1210 and P388 leukemia (Stevens et al., 1984).

In Vitro and In Vivo Anticancer Activity

  • Novel derivatives of the compound have shown potent antiproliferative activities against solid cancer cell lines, with abilities to inhibit histone deacetylase (HDAC) and cyclin-dependent kinase (CDK). These properties make them effective for treatment strategies in malignant tumors (Cheng et al., 2020).

Chemical Synthesis and Functionalization

  • The compound has been used in the synthesis of constrained H-Phe-Phe-NH2 analogues, demonstrating its utility in the development of imidazole-based peptidomimetics (Skogh et al., 2013).

  • It plays a role in the study of intermediates in the de novo biosynthesis of purine nucleotides, showing its significance in biochemical pathways (Cusack et al., 1980).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides derived from the compound have shown promise as class III electrophysiological agents, useful in the study of cardiac arrhythmias (Morgan et al., 1990).

Pharmaceutical Applications

  • Structural and pharmacological studies of its derivatives have contributed to the understanding of their potential in therapeutic contexts, such as in pain relief and other medicinal applications (Fernández et al., 1995).

  • Its involvement in the discovery of nonpeptide angiotensin II receptor antagonists demonstrates its role in the development of orally active antihypertensives (Carini et al., 1991).

Industrial Applications

  • It has been used in the synthesis of novel catalysts for epoxy-phenolic resins, indicating its relevance in industrial chemistry (Wong et al., 2007).

properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-ethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c1-2-18-4-3-5-23(14-18)30-26(33)24-16-31(17-28-24)15-19-6-12-22(13-7-19)29-25(32)20-8-10-21(27)11-9-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOQDTBVWFHLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide

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